Tert-butyl 4-(methoxymethylcarbamoyl)butanoate
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Overview
Description
Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methoxymethylamino group, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(methoxymethylamino)-5-oxopentanoate typically involves the esterification of 5-(methoxymethylamino)-5-oxopentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 5-(methoxymethylamino)-5-oxopentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(methoxymethylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: The methoxymethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters with different alkyl or aryl groups.
Scientific Research Applications
Tert-butyl 4-(methoxymethylcarbamoyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(methoxymethylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The methoxymethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-5-oxopentanoate
- Tert-butyl 5-(dimethylamino)-5-oxopentanoate
- Tert-butyl 5-(hydroxymethylamino)-5-oxopentanoate
Uniqueness
Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is unique due to the presence of the methoxymethylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-(methoxymethylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)7-5-6-9(13)12-8-15-4/h5-8H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVUDXOVJEIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(=O)NCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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